2-Amino-N-benzyl-3-phenylpropanamide hydrochloride
Overview
Description
“2-Amino-N-benzyl-3-phenylpropanamide hydrochloride” is a chemical compound with the CAS Number: 34582-43-9 . It has a molecular weight of 290.79 . The IUPAC name for this compound is this compound . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H18N2O.ClH/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2,(H,18,19);1H
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 165-170°C . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Immunomodulatory Applications
- Immunosuppressive Effects : A study by Kiuchi et al. (2000) synthesized a series of compounds related to "2-Amino-N-benzyl-3-phenylpropanamide hydrochloride" and evaluated them for immunosuppressive effects, highlighting potential applications in organ transplantation (Kiuchi et al., 2000).
Anticancer Applications
- Anti-Proliferative Activity : Le Sann et al. (2006) described the synthesis of symmetric bis-benzimidazoles with 2-aryl moieties, which includes compounds structurally similar to "this compound," showing significant in vitro activity against cancer cell lines (Le Sann et al., 2006).
- Phthalimide Derivatives for Antiepileptic Activity : Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives with antiepileptic activities, suggesting potential for designing anticancer agents as well (Asadollahi et al., 2019).
Antiparasitic Applications
- Trypanosoma Brucei Inhibitors : Buchynskyy et al. (2017) identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), indicating a new direction for antiparasitic drug development (Buchynskyy et al., 2017).
Synthetic Applications
- Optical Resolution for Active Compounds : Shiraiwa et al. (2003) detailed the preparation of optically active compounds through the resolution of related structures, providing a methodological foundation for synthesizing enantiomerically pure forms of similar compounds, which could be applied to "this compound" (Shiraiwa et al., 2003).
Mechanism of Action
The mechanism of action of “2-Amino-N-benzyl-3-phenylpropanamide hydrochloride” is not fully understood.
Safety and Hazards
Properties
IUPAC Name |
2-amino-N-benzyl-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c17-15(11-13-7-3-1-4-8-13)16(19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJPLDFBJFCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34582-43-9 | |
Record name | Benzenepropanamide, α-amino-N-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34582-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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